Cas no 941876-40-0 (2-4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl-6-methyl-N-phenylpyrimidin-4-amine)

2-4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl-6-methyl-N-phenylpyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl-6-methyl-N-phenylpyrimidin-4-amine
- CHEMBL1450095
- benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(phenylamino)pyrimidin-2-yl)piperazin-1-yl)methanone
- 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine
- MLS001235489
- [4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-(1,3-benzodioxol-5-yl)methanone
- AKOS024626467
- HMS3031A18
- SMR000808110
- VU0490348-1
- F2075-1032
- 941876-40-0
-
- Inchi: 1S/C23H23N5O3/c1-16-13-21(25-18-5-3-2-4-6-18)26-23(24-16)28-11-9-27(10-12-28)22(29)17-7-8-19-20(14-17)31-15-30-19/h2-8,13-14H,9-12,15H2,1H3,(H,24,25,26)
- InChI Key: GZFAUBCKYGVLSS-UHFFFAOYSA-N
- SMILES: O=C(C1=CC=C2C(=C1)OCO2)N1CCN(C2N=C(C)C=C(NC3C=CC=CC=3)N=2)CC1
Computed Properties
- Exact Mass: 417.18008961g/mol
- Monoisotopic Mass: 417.18008961g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 31
- Rotatable Bond Count: 4
- Complexity: 608
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 79.8Ų
- XLogP3: 3.7
2-4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl-6-methyl-N-phenylpyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2075-1032-5μmol |
2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine |
941876-40-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2075-1032-10μmol |
2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine |
941876-40-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2075-1032-40mg |
2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine |
941876-40-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2075-1032-20μmol |
2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine |
941876-40-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2075-1032-30mg |
2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine |
941876-40-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2075-1032-2mg |
2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine |
941876-40-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2075-1032-3mg |
2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine |
941876-40-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2075-1032-4mg |
2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine |
941876-40-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2075-1032-20mg |
2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine |
941876-40-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2075-1032-5mg |
2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine |
941876-40-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
2-4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl-6-methyl-N-phenylpyrimidin-4-amine Related Literature
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Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
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Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
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Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
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M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
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Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
Additional information on 2-4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl-6-methyl-N-phenylpyrimidin-4-amine
Introduction to 2-4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl-6-methyl-N-phenylpyrimidin-4-amine and Its Applications in Modern Chemical Biology
Chemical compounds continue to play a pivotal role in the advancement of pharmaceutical research and development. Among these, 2-4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl-6-methyl-N-phenylpyrimidin-4-amine, with the CAS number 941876-40-0, has emerged as a compound of significant interest due to its unique structural properties and potential biological activities. This introduction aims to provide a comprehensive overview of this compound, its synthesis, and its emerging applications in the field of chemical biology.
The molecular structure of 2-4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl-6-methyl-N-phenylpyrimidin-4-amine is characterized by a complex arrangement of heterocyclic rings and functional groups. The presence of a 2H-1,3-benzodioxole moiety, also known as a tetrahydroquinoline scaffold, contributes to its potential for binding to biological targets with high affinity. This scaffold has been widely studied for its role in modulating various biological pathways, particularly those involving neurotransmitter receptors and enzymes.
The compound's synthesis involves a multi-step process that requires precise control over reaction conditions and reagent selection. The key step in the synthesis is the formation of the piperazine ring, which is essential for its biological activity. Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for this compound, making it more accessible for research purposes.
In the realm of chemical biology, 2-4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl-6-methyl-N-phenylpyrimidin-4-amine has shown promise as a lead compound for drug discovery. Its structural features suggest potential interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs) and ion channels. These interactions are critical for developing treatments for neurological disorders, such as depression and anxiety.
Recent studies have highlighted the compound's ability to modulate serotonin receptors, which are implicated in mood regulation. The 2H-1,3-benzodioxole moiety is particularly important for this interaction, as it provides a suitable pharmacophore for binding to these receptors. Additionally, the presence of a methyl group at the 6-position enhances the compound's solubility and bioavailability, making it more suitable for therapeutic applications.
The pyrimidine ring in 2H-pyrimidinamide-based compounds like this one is another key structural feature that contributes to their biological activity. Pyrimidine derivatives have been extensively studied for their role in inhibiting kinases and other enzymes involved in cancer progression. The N-terminal phenyl group further enhances the compound's interactions with biological targets by providing additional binding sites.
Ongoing research is exploring the potential of 2H-pyrimidinamide-based compounds as antineoplastic agents. Preclinical studies have demonstrated their ability to inhibit the growth of various cancer cell lines by targeting specific signaling pathways. These findings suggest that compounds like this may have therapeutic potential in treating a wide range of cancers.
The development of new drug candidates relies heavily on high-throughput screening techniques that can rapidly assess the activity of thousands of compounds against various biological targets. 2H-pyrimidinamide-based compounds have been successfully incorporated into these screening programs due to their favorable pharmacokinetic properties and potential biological activity.
In conclusion, 2H-pyrimidinamide-based compounds such as 2H-pyrimidinamide derivatives like 4-amino-N-(phenyl)-6-methylpyrimidinecarboxamide are playing an increasingly important role in pharmaceutical research and development. Their unique structural properties make them promising candidates for treating neurological disorders and cancer. As synthetic methods continue to improve and our understanding of their biological activity deepens, these compounds are poised to make significant contributions to medicine.
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